molecular formula C8H16BrNO B12959511 4-(4-Bromobutyl)morpholine

4-(4-Bromobutyl)morpholine

Cat. No.: B12959511
M. Wt: 222.12 g/mol
InChI Key: GWQGELINXUPUQN-UHFFFAOYSA-N
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Description

4-(4-Bromobutyl)morpholine is a chemical compound with the molecular formula C8H16BrNO. It is a morpholine derivative where a bromine atom is substituted at the fourth carbon atom of the butyl chain. This compound is often used in various fields, including chemistry, pharmacology, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromobutyl)morpholine typically involves the reaction of morpholine with 1,4-dibromobutane. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobutyl)morpholine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyanato, and alkoxy derivatives of morpholine.

    Oxidation: Morpholine N-oxides.

    Reduction: Butylmorpholine.

Scientific Research Applications

4-(4-Bromobutyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromobutyl)morpholine involves its interaction with specific molecular targets. The bromine atom allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The morpholine ring can interact with various receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromobenzyl)morpholine: Similar structure but with a benzyl group instead of a butyl group.

    4-(4-Chlorobutyl)morpholine: Chlorine atom instead of bromine.

    4-(4-Fluorobutyl)morpholine: Fluorine atom instead of bromine.

Uniqueness

4-(4-Bromobutyl)morpholine is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

4-(4-bromobutyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO/c9-3-1-2-4-10-5-7-11-8-6-10/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQGELINXUPUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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